4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide
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Overview
Description
4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide is a chemical compound belonging to the class of organic compounds known as 4-halobenzoic acids and derivatives. These compounds are characterized by the presence of a halogen atom at the 4-position of the benzene ring. This particular compound is notable for its unique structure, which includes a morpholine ring, a chloro group, and a propoxy group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(4-morpholinyl)ethanol to form the intermediate 4-chloro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide.
Introduction of the Propoxy Group: The intermediate is then reacted with 1-bromopropane in the presence of a base such as potassium carbonate to introduce the propoxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Moclobemide: A benzamide derivative with a similar structure, used as a reversible monoamine oxidase inhibitor.
4-chloro-N-[2-(3-oxo-4-morpholinyl)ethyl]benzamide: Another related compound with a similar core structure but different substituents.
Uniqueness
4-chloro-N-[2-(4-morpholinyl)ethyl]-3-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H23ClN2O4S |
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Molecular Weight |
362.9 g/mol |
IUPAC Name |
4-chloro-N-(2-morpholin-4-ylethyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23ClN2O4S/c1-2-9-22-15-12-13(3-4-14(15)16)23(19,20)17-5-6-18-7-10-21-11-8-18/h3-4,12,17H,2,5-11H2,1H3 |
InChI Key |
XIMNECCKJOXDPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCOCC2)Cl |
Origin of Product |
United States |
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